An In-depth Technical Guide to 7-Methyl-2,7-diazabicyclo[4.2.0]octane: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 7-Methyl-2,7-diazabicyclo[4.2.0]octane: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Methyl-2,7-diazabicyclo[4.2.0]octane, a bicyclic diamine of interest in medicinal chemistry. Due to its structural similarity to other biologically active diazabicyclo[4.2.0]octane derivatives, this molecule presents a potential scaffold for the development of novel therapeutics. This document will cover its chemical structure, predicted physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications in drug discovery.
Introduction and Chemical Identity
7-Methyl-2,7-diazabicyclo[4.2.0]octane is a saturated heterocyclic compound featuring a fused cyclobutane and piperidine ring system. The nitrogen atoms are positioned at the 2 and 7 positions, with a methyl group substituting the nitrogen at the 7-position. The rigid, three-dimensional architecture of the diazabicyclo[4.2.0]octane core is a key feature that can be exploited in the design of molecules with specific spatial orientations for optimal target engagement.
While detailed experimental data for 7-Methyl-2,7-diazabicyclo[4.2.0]octane is not extensively available in public literature, its dihydrochloride salt is commercially available, indicating its accessibility for research purposes.[1][2] The fundamental identifiers for the dihydrochloride salt are provided in the table below.
| Identifier | Value | Source |
| CAS Number | 2306276-13-9 | [1][2] |
| Chemical Name | 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride | [1][2] |
| Molecular Formula | C₇H₁₆Cl₂N₂ | [2] |
| Molecular Weight | 199.13 g/mol | [2] |
| Canonical SMILES | CN1CC2NCCCC2C1.Cl.Cl | [2] |
| InChI Key | IUKFPRXXWCCGKH-UHFFFAOYSA-N | [2] |
Chemical Structure and Stereochemistry
The structure of 7-Methyl-2,7-diazabicyclo[4.2.0]octane is characterized by the fusion of a four-membered azetidine ring and a six-membered piperidine ring. This fusion introduces stereocenters and results in a conformationally constrained molecule.
Figure 1: Chemical structure of 7-Methyl-2,7-diazabicyclo[4.2.0]octane.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| Topological Polar Surface Area (TPSA) | 15.27 Ų |
| logP (octanol-water partition coefficient) | -0.09 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Note: These values are computationally predicted and should be confirmed experimentally.
Synthesis and Purification
A definitive, published synthetic route for 7-Methyl-2,7-diazabicyclo[4.2.0]octane was not identified in the surveyed literature. However, a plausible synthetic strategy can be proposed based on established methods for constructing the 2-azabicyclo[4.2.0]octane core, primarily through photochemical [2+2] cycloaddition reactions.[3][4]
Proposed Synthetic Pathway:
A potential route involves the photochemical [2+2] cycloaddition of a suitable 1,4-dihydropyridine derivative with an alkene, followed by reduction and subsequent N-methylation.
Figure 2: Proposed synthetic workflow for 7-Methyl-2,7-diazabicyclo[4.2.0]octane.
Detailed Experimental Protocol (Hypothetical):
This protocol is a conceptual outline and would require optimization.
Step 1: Synthesis of a 2-Azabicyclo[4.2.0]octane Precursor
-
Reaction Setup: In a quartz reaction vessel, dissolve a suitable N-protected 1,4-dihydropyridine and a simple alkene (e.g., ethylene) in an appropriate solvent like acetonitrile.
-
Photosensitization: Add a photosensitizer, such as acetone or benzophenone.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature to minimize side reactions.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting 2-azabicyclo[4.2.0]octene derivative using column chromatography.
Step 2: Reduction of the Bicyclic Intermediate
-
Hydrogenation: Dissolve the purified intermediate in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction: Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filtration and Concentration: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the saturated 2-azabicyclo[4.2.0]octane.
Step 3: N-Methylation
-
Reductive Amination (Eschweiler-Clarke reaction): To a solution of the secondary amine from Step 2, add formaldehyde and formic acid.
-
Heating: Heat the reaction mixture at reflux until the starting material is consumed.
-
Basification and Extraction: Cool the reaction mixture and basify with a strong base (e.g., NaOH). Extract the product with an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 7-Methyl-2,7-diazabicyclo[4.2.0]octane.
Purification of the Final Compound: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure. For analytical and biological testing purposes, conversion to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or isopropanol) is a common practice for improving stability and handling.
Potential Applications in Drug Discovery
The diazabicyclo[4.2.0]octane scaffold is present in molecules with a range of biological activities. This suggests that 7-Methyl-2,7-diazabicyclo[4.2.0]octane could serve as a valuable building block or a core structure in medicinal chemistry.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of 3,8-diazabicyclo[4.2.0]octane have been studied as potent agonists for nAChRs, which are therapeutic targets for pain, cognitive disorders, and nicotine addiction.[5] The rigid structure of the bicyclic system helps in presenting the pharmacophoric elements in a defined orientation for receptor binding.
-
GLP-1 Receptor Modulators: More recently, 2,5-diazabicyclo[4.2.0]octanes have been disclosed as glucagon-like peptide-1 (GLP-1) receptor modulators for the potential treatment of type 2 diabetes.[6][7]
-
Other CNS and Antimicrobial Applications: The broader class of bicyclic diamines has been explored for a variety of therapeutic areas, including oncology, neurological disorders, and as antimicrobial agents.[8][9] The unique three-dimensional shape of these scaffolds can lead to improved selectivity and pharmacological profiles.
The introduction of a methyl group at the N7 position in 7-Methyl-2,7-diazabicyclo[4.2.0]octane can influence its basicity, lipophilicity, and metabolic stability compared to its unsubstituted counterpart, potentially offering advantages in drug design.
Reactivity and Further Functionalization
The secondary amine at the N2 position is the primary site for further chemical modification. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Introduction of various alkyl or aryl groups.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These reactions would allow for the generation of a library of derivatives for biological screening.
Conclusion
7-Methyl-2,7-diazabicyclo[4.2.0]octane is a promising, yet underexplored, chemical entity. Its rigid bicyclic structure, coupled with the potential for diverse functionalization at the N2 position, makes it an attractive scaffold for medicinal chemistry. While specific experimental data is sparse, its relationship to other bioactive diazabicyclic compounds suggests its potential utility in the development of novel therapeutics, particularly for CNS disorders and metabolic diseases. The proposed synthetic route, based on established photochemical methods, provides a viable starting point for its synthesis and subsequent investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.
References
- Current time information in Brisbane, AU. Google.
- 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride. BLDpharm.
- 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride. AiFChem. (2025, October 21).
- 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.
- Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC.
- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PMC. (2024, November 22).
-
Synthesis of Fused Bicyclic[1][2]-Triazoles from γ-Amino Diazoketones. PMC. Retrieved March 7, 2026, from
- Formation of anti-Bredt-type azabicyclo[4.2.0]octene frameworks through photochemical intramolecular [2+2] cycloaddition b. huscap.
- The First Example of Diazadiphosphacyclooctanes with Bicyclic Substituents. Taylor & Francis Online. (2011, April 25).
- Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. ACS Publications.
- 7-Boc-2,7-diazabicyclo[4.2.0]octane. ChemScene.
- 7-Methyl-3,7-diazabicyclo[4.2.0]Octane. ChemScene.
- Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. ACS Publications. (2025, March 13).
- Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. (2024, March 26).
- Photoinduced Decarbonylative Rearrangement of Diazabicyclo[2.2.2]Octenones: A Photochemical Approach of Diazabicyclo[4.1.0]heptene Skeleton from Masked o-Benzoquinone. ResearchGate.
- 7-Methylbicyclo[4.2.0]octane. PubChem.
- 7-Boc-2,7-Diazabicyclo[4.2.0]octane suppliers and producers. BuyersGuideChem.
- Bicyclo[4.2.0]octane. NIST WebBook.
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. (2010, March 15).
- 7-Ethyl-7-methylbicyclo[4.2.0]octane. PubChem.
- 7-Methylbicyclo[4.2.0]octan-7-ol. PubChem.
- 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof. Google Patents.
- Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. ResearchGate. (2025, December 15).
- Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. PMC. (2023, May 26).
- Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ResearchGate.
- 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. (2026, January 16).
- The first direct synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one. ResearchGate.
- 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. (2016, May 25).
Sources
- 1. 2306276-13-9|7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 2306276-13-9 | 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride - AiFChem [aifchem.com]
- 3. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents [patents.google.com]
- 5. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
